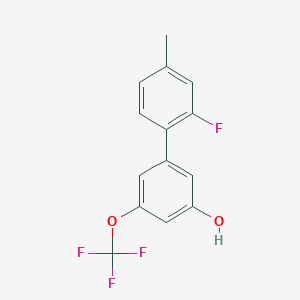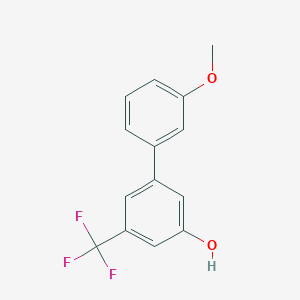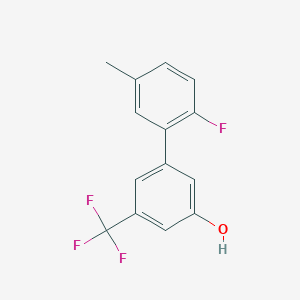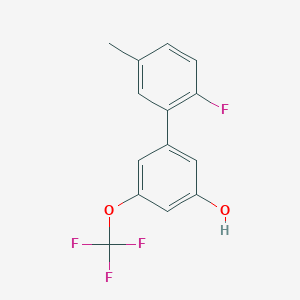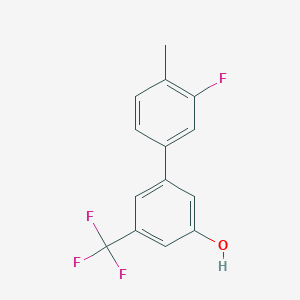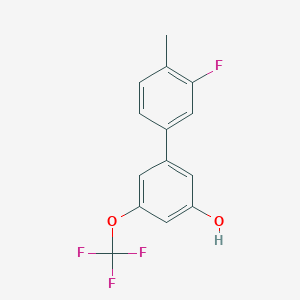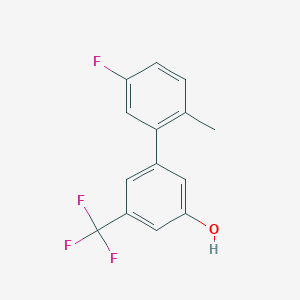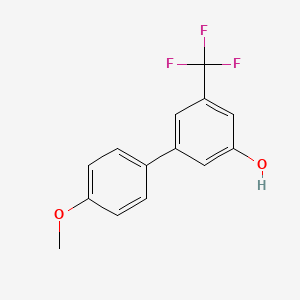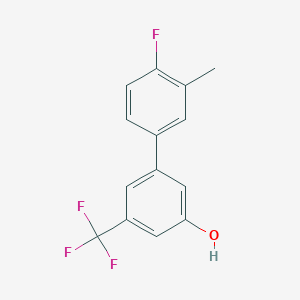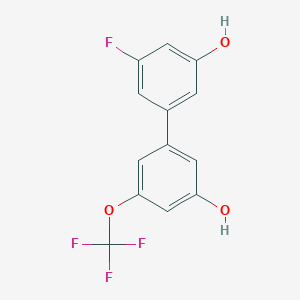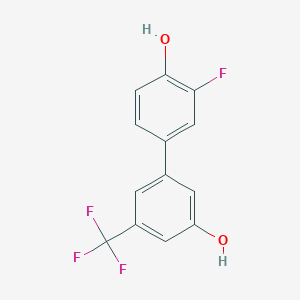
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol (5-FHTP) is a synthetically produced compound that has been used in a variety of scientific research applications. It is a phenolic compound with a molecular weight of 272.3 g/mol, and its chemical formula is C10H7F4O2. 5-FHTP has a melting point of 128-130°C and a boiling point of 230-232°C. It is a white, crystalline solid that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% has a wide range of scientific applications. It has been used in the synthesis of a variety of compounds, including drugs and other biologically active compounds. It has also been used in the synthesis of monomers, polymers, and other materials. In addition, 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been used as a reagent in the synthesis of a variety of organic compounds.
Mecanismo De Acción
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% is a phenolic compound that has been shown to have antioxidant activity. It is believed to act by scavenging free radicals and inhibiting the formation of reactive oxygen species. It has also been found to inhibit the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have protective effects against oxidative stress, and it has been shown to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments is its high purity (95%). It is also relatively easy to synthesize, and it is stable in aqueous solutions. However, one of the limitations of using 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% is its low solubility in organic solvents.
Direcciones Futuras
The potential applications of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% are still being explored. Some of the potential future directions for research include studying its effects on other diseases, such as Alzheimer’s disease and Parkinson’s disease. In addition, further research could be conducted on its anti-cancer properties and its ability to protect against oxidative stress. Other potential future directions include studying its effects on other biological processes, such as cell signaling and gene expression. Finally, further research could be conducted to explore the potential therapeutic uses of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95%.
Métodos De Síntesis
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized by the reaction of 3-trifluoromethylphenol and 4-fluorobenzaldehyde in the presence of a base catalyst. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction is complete in approximately 1 hour and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
2-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-11-5-7(1-2-12(11)19)8-3-9(13(15,16)17)6-10(18)4-8/h1-6,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTXOXLLTUZPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686560 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-27-5 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

